molecular formula C7H9N5OS B1297644 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol CAS No. 57654-58-7

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Cat. No.: B1297644
CAS No.: 57654-58-7
M. Wt: 211.25 g/mol
InChI Key: FYLZGUONYMYQCE-UHFFFAOYSA-N
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Description

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is a chemical compound with a unique structure that combines a purine base with a sulfanyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol typically involves the reaction of 6-amino-9H-purine-8-thiol with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the purine ring or the sulfanyl group, leading to various reduced forms.

    Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfanyl group and the purine base play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(6-Amino-9H-purin-8-ylsulfanyl)propionic acid
  • 2-(6-Amino-9H-purin-8-ylsulfanyl)butyric acid

Comparison:

  • Structural Differences: While these compounds share the purine and sulfanyl groups, they differ in the length and nature of the carbon chain attached to the ethanol moiety.
  • Chemical Properties: These differences in structure lead to variations in their chemical properties, such as solubility, reactivity, and stability.
  • Biological Activity: The unique structure of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol may confer distinct biological activities compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5OS/c8-5-4-6(10-3-9-5)12-7(11-4)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLZGUONYMYQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)SCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344528
Record name 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57654-58-7
Record name NSC37709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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